molecular formula C9H9BrF2O B1517658 1-Bromo-2,3-difluoro-4-propoxybenzene CAS No. 887582-69-6

1-Bromo-2,3-difluoro-4-propoxybenzene

Cat. No.: B1517658
CAS No.: 887582-69-6
M. Wt: 251.07 g/mol
InChI Key: ZGLBIKQCLBTQFQ-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group, two fluoro groups, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-propoxybenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the bromination of 2,3-difluorophenol followed by propoxylation.

  • Nucleophilic Substitution: Starting with 1-bromo-2,3-difluorobenzene, the propoxy group can be introduced using propyl halides in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-propoxybenzene undergoes various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The fluoro groups can be reduced to form hydroxyl groups.

  • Substitution: The propoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Hydroxylated derivatives.

  • Substitution: Various functionalized benzene derivatives.

Scientific Research Applications

1-Bromo-2,3-difluoro-4-propoxybenzene has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-2,3-difluoro-4-propoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role as a precursor in chemical synthesis or its biological activity.

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 1-Bromo-2,3-difluorobenzene: Lacks the propoxy group.

  • 1-Bromo-4-propoxybenzene: Lacks the fluoro groups.

  • 2,3-Difluoro-4-propoxybenzene: Lacks the bromo group.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLBIKQCLBTQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652162
Record name 1-Bromo-2,3-difluoro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-69-6
Record name 1-Bromo-2,3-difluoro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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